Cas no 669747-24-4 ((5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure
669747-24-4 structure
商品名:(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS番号:669747-24-4
MF:C13H13NO3S2
メガワット:295.37722
MDL:MFCD04057293
CID:889382
PubChem ID:19619442

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 化学的及び物理的性質

名前と識別子

    • (E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
    • AKOS B018265
    • AKOS000307409
    • (5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • MFCD04057293
    • 669747-24-4
    • VS-06100
    • (5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1,3-thiazol-4-one
    • (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
    • STK445036
    • ALBB-009180
    • BBL017372
    • MDL: MFCD04057293
    • インチ: InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)/b10-7+
    • InChIKey: LXMUIZLLTWJBNZ-JXMROGBWSA-N
    • ほほえんだ: CCOC1=C(/C=C/2\C(NC(S2)=S)=O)C=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 295.03400
  • どういたいしつりょう: 295.03368562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 105Ų

じっけんとくせい

  • 密度みつど: 1.334
  • ふってん: 432.631°C at 760 mmHg
  • フラッシュポイント: 215.448°C
  • 屈折率: 1.631
  • PSA: 111.99000
  • LogP: 2.42960
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one セキュリティ情報

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1262218-1g
AKOS B018265
669747-24-4 95%
1g
$165 2024-06-07
TRC
E941713-100mg
(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
669747-24-4
100mg
$ 50.00 2022-06-05
abcr
AB214164-1g
(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; .
669747-24-4 95%
1g
€179.70 2025-02-18
abcr
AB214164-5g
(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; .
669747-24-4 95%
5g
€552.30 2025-02-18
1PlusChem
1P005SCW-1g
AKOS B018265
669747-24-4 95%
1g
$101.00 2025-02-21
1PlusChem
1P005SCW-5g
AKOS B018265
669747-24-4 95%
5g
$358.00 2025-02-21
A2B Chem LLC
AC69232-1g
(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one
669747-24-4 95%
1g
$87.00 2024-04-19
Ambeed
A565521-5g
(E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one
669747-24-4 95+%
5g
$254.0 2024-08-02
A2B Chem LLC
AC69232-5g
(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one
669747-24-4 95%
5g
$318.00 2024-04-19
Crysdot LLC
CD11075451-10g
(E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one
669747-24-4 95+%
10g
$401 2024-07-18

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 関連文献

(5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneに関する追加情報

Research Brief on (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 669747-24-4)

In recent years, the compound (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 669747-24-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazolone derivative has shown promising potential in various therapeutic applications, particularly as an inhibitor of key biological pathways. The following brief provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves a multi-step process that includes the condensation of 2-ethoxy-3-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. The compound's unique structure, featuring a benzylidene moiety and a thiazolone ring, is critical for its biological activity.

One of the most notable findings in recent research is the compound's role as a potent inhibitor of protein kinases, particularly those involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its ability to selectively target and inhibit specific kinases, such as JAK2 and EGFR, which are implicated in various cancers and autoimmune diseases. These findings suggest that (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one could serve as a lead compound for the development of novel kinase inhibitors.

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways. For instance, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in cell proliferation and survival. This inhibition leads to the suppression of tumor growth in preclinical models, highlighting the compound's potential as an anticancer agent. Additionally, its anti-inflammatory properties have been explored, with studies indicating its efficacy in reducing cytokine production in immune cells.

Despite these promising results, challenges remain in the development of (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on modifying the compound's structure to enhance its drug-like properties while retaining its biological activity.

In conclusion, (5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one represents a promising candidate for the development of new therapeutics targeting kinase-dependent diseases. Ongoing research aims to elucidate its full therapeutic potential and overcome existing challenges to bring it closer to clinical application. The compound's unique chemical structure and multifaceted biological activities make it a valuable subject of study in the field of chemical biology and drug discovery.

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